3,4-Dihydro-2H-1-benzothiopyran-4,8-diol
Description
Structure
3D Structure
Properties
CAS No. |
112107-89-8 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiochromene-4,8-diol |
InChI |
InChI=1S/C9H10O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,7,10-11H,4-5H2 |
InChI Key |
YUZVRWYSCAVAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1O)C=CC=C2O |
Origin of Product |
United States |
Contextualization Within Thiochroman Chemistry and Sulfur and Oxygen Containing Heterocycles
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol belongs to the class of compounds known as thiochromans, which are sulfur-containing heterocyclic compounds. nist.gov These structures are analogous to the oxygen-containing chromans, where a sulfur atom replaces the oxygen atom in the heterocyclic ring. researchgate.net This substitution of oxygen with sulfur introduces unique electronic and steric properties that influence the molecule's reactivity, conformation, and biological interactions. rsc.org
Heterocycles containing sulfur and oxygen are foundational scaffolds in organic and medicinal chemistry. researchgate.net The presence of the sulfur atom in the thiochroman (B1618051) core provides opportunities for various chemical modifications, such as oxidation to sulfoxides and sulfones, which can further modulate the compound's properties. The electronic characteristics of sulfur play a significant role in the reactivity of these molecules, affecting their behavior in chemical reactions. rsc.org Thiochroman derivatives are versatile molecules widely utilized in the synthesis of novel and complex heterocyclic compounds. researchgate.netnih.gov
Significance of the 3,4 Dihydro 2h 1 Benzothiopyran Scaffold in Chemical Synthesis and Design
The 3,4-dihydro-2H-1-benzothiopyran, or thiochroman (B1618051), scaffold is recognized as a "privileged scaffold" in medicinal chemistry and drug design. researchgate.net This designation is due to its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas. The versatility of this scaffold allows for the synthesis of diverse derivatives with significant pharmacological properties.
Numerous studies have highlighted the broad spectrum of biological activities associated with thiochroman derivatives. These include antimicrobial, cytotoxic, antiviral, and antileishmanial properties. researchgate.netnih.gov For instance, certain thiochroman-4-one (B147511) derivatives have been synthesized and evaluated for their potential as effective agents against Leishmania panamensis. researchgate.net Furthermore, thiochroman derivatives have been investigated for their potential in treating endocrine-resistant breast cancer by acting as selective estrogen receptor degraders (SERDs). nih.gov The ability to functionalize the thiochroman ring at various positions allows chemists to fine-tune the molecule's biological activity and specificity. rsc.org
Below is a table of selected thiochroman derivatives and their noted biological activities, illustrating the significance of the core scaffold.
| Derivative Class | Biological Activity |
| Thiochroman-4-ones | Antileishmanial, Antibacterial, Antifungal |
| Spiro Pyrrolidines with Thiochroman-4-one | Antibacterial, Antifungal |
| Carboxamide-functionalized Thiochromanones | Antibacterial, Antifungal |
| Thiochromene-based Scaffolds | Antibacterial, Antibiofilm |
This table presents a generalized overview of activities associated with the broader class of thiochroman derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques for 3,4 Dihydro 2h 1 Benzothiopyran 4,8 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
Specific ¹H NMR data for 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, including chemical shifts (δ) and coupling constants (J), is not available in the reviewed literature. Such data would be essential to assign protons on the aromatic and heterocyclic rings and to determine their spatial relationships.
Carbon (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum, which is crucial for identifying all unique carbon environments in the molecule, could not be located for this compound.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Information from advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is not available. These techniques are indispensable for unambiguously assigning proton and carbon signals and for establishing the connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
While general characteristic IR absorption bands can be predicted, specific experimental IR spectral data for this compound, which would confirm the presence of hydroxyl and other functional groups, has not been found.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
No high-resolution mass spectrometry data is publicly available to confirm the exact molecular formula of this compound by providing a highly accurate mass measurement.
Crystallographic Analysis of this compound and Its Co-Crystals/Derivatives
A search for crystallographic data, including single-crystal X-ray diffraction analysis, for this compound or any of its derivatives or co-crystals did not yield any results. This information would be necessary to determine its precise three-dimensional structure, including bond lengths, bond angles, and crystal packing.
Computational Chemistry and Theoretical Investigations of 3,4 Dihydro 2h 1 Benzothiopyran 4,8 Diol
Molecular Modeling and Conformational Analysis of the Dihydrobenzothiopyran Ring System
The 3,4-dihydro-2H-1-benzothiopyran ring system, the core scaffold of the target molecule, exhibits conformational flexibility primarily in the six-membered heterocyclic ring. This ring typically adopts non-planar conformations to minimize steric strain. The two most common conformations are the half-chair and the half-boat.
In the case of 3,4-dihydro-2H-1,3-benzoxazines, which are structurally related, these two conformations are also prevalent. Theoretical studies have demonstrated that the specific substituents on the ring play a critical role in determining the most stable conformation. For 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol, the hydroxyl groups at positions 4 and 8 are expected to significantly influence the conformational preference through intramolecular hydrogen bonding and steric interactions.
Table 1: Predicted Conformational Preferences of the Dihydrobenzothiopyran Ring
| Conformation | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Key Interactions |
| Half-Chair | C2-C3-C4-C4a: ~55, S1-C2-C3-C4: ~-25 | 0 (Reference) | Minimized torsional strain |
| Half-Boat | C2-C3-C4-C4a: ~0, S1-C2-C3-C4: ~50 | > 2-5 | Potential for transannular interactions |
Note: The values presented are illustrative and would require specific calculations for this compound.
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. For this compound, these calculations can provide insights into the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
The presence of the sulfur atom and the two hydroxyl groups will significantly influence the electronic landscape of the molecule. The sulfur atom, with its lone pairs of electrons, and the oxygen atoms of the hydroxyl groups are expected to be regions of high electron density. The aromatic ring will also exhibit a delocalized π-electron system.
Table 2: Calculated Electronic Properties of a Dihydrobenzothiopyran Scaffold
| Property | Calculated Value | Implication |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability |
| Dipole Moment | 2.1 D | Molecular polarity |
Note: These values are representative for a generic dihydrobenzothiopyran scaffold and would vary for the specific 4,8-diol derivative.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with other molecules, such as solvent molecules or biological macromolecules. dovepress.com For this compound, MD simulations can reveal how it interacts with its environment, which is crucial for understanding its solubility and potential binding to biological targets. chemrxiv.org
In an aqueous environment, the hydroxyl groups of the molecule are expected to form hydrogen bonds with water molecules. The benzothiopyran core, being more hydrophobic, will have different interactions with water. MD simulations can track the formation and breaking of these hydrogen bonds over time, providing a detailed picture of the solvation process.
When studying the interaction of this compound with a protein, MD simulations can help to understand the stability of the ligand-protein complex. nih.gov Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be monitored to assess the stability of the binding pose and the flexibility of different parts of the molecule and the protein. mdpi.com
In Silico Studies for Chemical Space Exploration and Scaffold-Based Design
The 3,4-dihydro-2H-1-benzothiopyran scaffold can serve as a starting point for the design of new molecules with desired biological activities. mdpi.comresearchgate.net In silico methods, such as virtual screening and quantitative structure-activity relationship (QSAR) studies, are instrumental in exploring the chemical space around this scaffold. researchgate.net
Virtual screening involves docking a library of compounds, derived from the core scaffold, into the active site of a target protein to predict their binding affinity. nih.gov This allows for the rapid identification of promising candidates for further experimental investigation. Modifications to the this compound structure, such as the addition of different functional groups at various positions, can be systematically evaluated to optimize interactions with a specific target.
Scaffold-based design focuses on retaining the core structure of the molecule while making modifications to the peripheral groups to enhance activity and selectivity. The dihydrobenzothiopyran ring system offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Table 3: Key Parameters in Scaffold-Based Drug Design
| Parameter | Description | Relevance to this compound |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | The relative positions of the hydroxyl groups and the aromatic ring are likely key pharmacophoric features. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Early assessment of the drug-like properties of new derivatives. mdpi.com |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor. | Guides the design of derivatives with improved binding affinity. mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3,4 Dihydro 2h 1 Benzothiopyran 4,8 Diol Analogues
Characterization of the 3,4-Dihydro-2H-1-benzothiopyran Scaffold as a Privileged Structure in Medicinal Chemistry
The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that can provide potent and selective ligands for a range of different biological targets through the modification of functional groups. nih.gov These scaffolds are often characterized by their chemical stability, amenability to functionalization, and their presence in numerous biologically active compounds. Current time information in Skhirate- Témara, MA. The 3,4-dihydro-2H-1-benzothiopyran, also known as thiochroman (B1618051), represents such a scaffold, demonstrating versatile binding properties across a wide array of therapeutic areas.
The utility of the thiochroman core is evident from its incorporation into compounds targeting diverse biological systems. For instance, thiochroman derivatives have been developed as potent and orally active selective estrogen receptor degraders (SERDs) and antagonists for the treatment of endocrine-resistant breast cancer. nih.govnih.gov In a different therapeutic context, isothiochromanone derivatives have been designed as highly potent acetylcholinesterase (AChE) inhibitors, showing promise as potential candidates for Alzheimer's disease treatment. nih.gov
Furthermore, the thiochroman scaffold has been successfully exploited to develop agents against infectious diseases. Thiochroman-4-one (B147511) derivatives have shown significant anti-fungal potential, while other analogues have been investigated as effective anti-leishmanial agents against pathogens like Leishmania panamensis and Leishmania infantum. rsc.org This broad spectrum of activity, spanning from oncology and neurodegenerative disorders to infectious diseases, underscores the thiochroman framework's status as a privileged structure in drug discovery. Its semi-rigid conformation provides a three-dimensional architecture that can be strategically decorated with various substituents to achieve specific interactions with diverse biological targets. rsc.orgnih.gov
Impact of Hydroxyl Group Positioning and Stereochemistry on Molecular Recognition and Interactions
The presence, position, and stereochemical orientation of hydroxyl groups on a molecular scaffold are critical determinants of its biological activity, primarily through their ability to form hydrogen bonds with target proteins. researchgate.net For 3,4-dihydro-2H-1-benzothiopyran-4,8-diol, the two hydroxyl groups—one phenolic at the C8 position and one benzylic alcohol at the C4 position—are key pharmacophoric features. Phenolic hydroxyl groups are known to be involved in antioxidant activity by donating hydrogen atoms to neutralize free radicals. pjmhsonline.com The specific placement of these groups on the benzothiopyran core dictates the potential for molecular recognition and interaction.
Systematic Functional Group Modifications on the Benzothiopyran Core and Their Mechanistic Implications
Systematic modification of the benzothiopyran core is a fundamental strategy in medicinal chemistry to probe the structure-activity relationships and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. Modifications can be made on both the aromatic ring and the heterocyclic thiochroman ring.
SAR studies on various thiochroman-based compounds have revealed key insights:
Aromatic Ring Substitution : The nature and position of substituents on the benzene (B151609) ring significantly influence biological activity. In a series of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl) derivatives (a closely related oxygen-containing scaffold), it was found that compounds bearing a bromine atom at the 6-position displayed the strongest myorelaxant activity, suggesting a favorable interaction in that region of the binding pocket. nih.gov
Heterocyclic Ring Substitution : Modifications to the thiochroman ring itself are also critical. In the development of thiochroman-based antiestrogens, the introduction of a methyl group at the 3-position was shown to play an important role in increasing estrogen receptor binding affinity. nih.gov
Side Chain Modification : The attachment of various side chains at different positions is a common and effective strategy. For thiochroman-based antiestrogens, a long methylene (B1212753) chain (n=9) terminating in a sulfoxide (B87167) moiety attached at the 4-position was found to be optimal for activity. nih.gov In another study on anti-leishmanial thiochroman-4-ones, derivatives bearing a vinyl sulfone moiety demonstrated significant potency. rsc.org
The following table summarizes the effects of specific functional group modifications on the activity of thiochroman and related scaffolds.
| Scaffold | Position of Modification | Functional Group | Impact on Biological Activity | Reference |
| Thiochroman | 3-position | Methyl group | Increased estrogen receptor binding | nih.gov |
| Thiochroman | 4-position | Sulfoxide-containing side chain | Potent antiestrogen (B12405530) activity | nih.gov |
| Thiochroman-4-one | Side chain | Vinyl sulfone | Significant anti-leishmanial activity | rsc.org |
| Benzopyran | 6-position | Bromine atom | Strongest myorelaxant activity | nih.gov |
Ligand-Based and Structure-Based Design Strategies for Analogue Generation
The rational design of novel analogues of this compound relies heavily on computational methods, which are broadly categorized as ligand-based and structure-based design strategies.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the structural information of a set of known active and inactive molecules.
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For benzothiophene (B83047) and thiochroman derivatives, 2D and 3D-QSAR models have been successfully developed to predict anticancer, antimalarial, and antioomycete activities. nih.govresearchgate.netrsc.org These models help identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern activity, thereby guiding the design of more potent analogues. nih.govresearchgate.net
Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. mdpi.com A pharmacophore model for this compound would likely include hydrogen bond donors/acceptors for the hydroxyl groups, a hydrophobic aromatic feature, and specific spatial constraints. This model can then be used to screen virtual libraries for new compounds with different core structures but the same essential pharmacophoric features. mdpi.com
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR.
Molecular Docking : This computational technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. unar.ac.id Docking studies have been widely applied to benzothiophene and thiochroman derivatives to elucidate their binding modes with targets like cyclooxygenase-2 (COX-2), acetylcholinesterase, and estrogen-related receptors. nih.govnih.govajms.iq By visualizing the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues, researchers can rationally design modifications to improve binding and potency. For example, docking could reveal an unoccupied hydrophobic pocket that could be filled by adding an alkyl group to the benzothiopyran scaffold, thus enhancing affinity. nih.gov
Influence of Sulfur Oxidation State on Structural Conformation and Interaction Propensity
The sulfur atom in the 3,4-dihydro-2H-1-benzothiopyran scaffold is a key feature that can be readily modified through oxidation to influence the molecule's properties. The sulfur can exist in three primary oxidation states: thioether (sulfide, R-S-R), sulfoxide (R-S(O)-R), and sulfone (R-S(O)₂-R). Changing the oxidation state significantly alters the electronics, geometry, and hydrogen-bonding capacity of the scaffold, thereby affecting its structural conformation and propensity for interaction with biological targets.
The oxidation of the thioether to a sulfoxide introduces a polar sulfinyl group and a chiral center at the sulfur atom. Further oxidation to the sulfone results in a larger, highly polar sulfonyl group which is a strong hydrogen bond acceptor but not a donor. These modifications have profound effects:
Electronic Properties : A thioether is generally considered a weak electron-donating group. Upon oxidation, the sulfoxide and particularly the sulfone group become strong electron-withdrawing groups. This change in electronic character can alter the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group at C8.
Conformation and Shape : The introduction of bulky oxygen atoms to the sulfur changes the steric profile of the heterocyclic ring. This can influence the ring's conformation and the spatial orientation of substituents, which may lead to a better or worse fit within a target's binding site.
Interaction Propensity : The polar sulfoxide and sulfone groups can engage in different non-covalent interactions compared to the less polar thioether. The oxygen atoms of the sulfone group are potent hydrogen bond acceptors, which can form strong interactions with hydrogen bond donors (e.g., arginine or lysine (B10760008) residues) in a protein active site.
The deliberate use of sulfur oxidation as a design strategy has been validated in several studies. In the development of anti-leishmanial agents, carbohydrate-fused thiochroman derivatives were oxidized to their sulfoxide and sulfone forms to enhance their activity. rsc.org Similarly, thiochroman derivatives with sulfoxide-containing side chains were specifically designed as pure antiestrogens, where the sulfoxide moiety was found to be critical for the desired biological effect. nih.gov The synthesis of thiochroman 1,1-dioxide derivatives for various applications further highlights that modulating the sulfur oxidation state is a viable and powerful tool for fine-tuning the biological and pharmacological properties of this scaffold. researchgate.netrsc.org
Future Research Directions and Emerging Methodologies for 3,4 Dihydro 2h 1 Benzothiopyran 4,8 Diol
Development of Novel Asymmetric Synthetic Routes for Enantiopure Diols
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic routes to access enantiomerically pure forms of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is a critical research area. While specific asymmetric syntheses for this exact diol are not yet widely reported, future work will likely draw inspiration from established organocatalytic and dual-catalyst systems that have proven effective for other heterocyclic compounds.
One promising approach is the use of one-pot, dual-organocatalyst-promoted asymmetric cascade reactions. nih.gov Such reactions can construct chiral heterocyclic cores with high enantioselectivity (often >99% ee) and diastereoselectivity under mild conditions. nih.gov For the target diol, this could involve an asymmetric α-aminoxylation/aza-Michael/aldol (B89426) condensation cascade to build the chiral centers in a controlled manner. nih.gov The utility of this approach lies in its ability to create complex molecular architecture from simple precursors in a single, efficient operation, which is a key principle of modern synthetic chemistry.
Furthermore, enantioselective organocatalytic 1,4-addition reactions represent another powerful strategy. nih.gov This methodology has been successfully employed to prepare β-hydroxyaminoaldehydes, which are precursors to novel chiral nonracemic scaffolds like 3,4-dihydro-1,2-oxazepin-5(2H)-ones. nih.gov Adapting this principle could allow for the enantioselective synthesis of key intermediates that can be further elaborated to yield enantiopure this compound. The design of new chiral catalysts and the optimization of reaction conditions will be paramount to achieving high yields and stereocontrol.
Exploration of Unconventional Chemical Transformations and Domino Reactions
Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient means to construct complex molecular scaffolds. semanticscholar.orgresearchgate.net The benzothiopyran core is particularly amenable to such transformations. Research has demonstrated that novel domino reactions can provide rapid access to benzothiophene-fused pyran derivatives in good yields under mild conditions. semanticscholar.orgsemanticscholar.org
For instance, a piperidine-catalyzed [4+2] domino reaction between thioaurones and malononitrile (B47326) has been successfully developed to synthesize a variety of benzothiophene (B83047) ring-fused 2-amino-3-cyano-pyran derivatives. semanticscholar.orgresearchgate.net This strategy highlights the potential for using simple catalysts to orchestrate complex transformations. Future work could adapt this methodology to precursors of this compound, enabling the rapid assembly of the core structure.
Further exploration into tunable domino reactions, where reaction outcomes can be controlled by adjusting additives, presents another exciting frontier. A K2CO3-promoted tunable domino reaction between thioisatins and α-bromoketones has been shown to produce either benzothiophene-fused pyranone or thiochromen-fused furan (B31954) derivatives by simply adjusting the amount of MgSO4. rsc.org Applying such tunable protocols could provide divergent access to a library of derivatives from a common set of starting materials, significantly enhancing synthetic versatility. The development of efficient methodologies for synthesizing functionalized benzothiophenes through domino protocols will continue to be a valuable tool in this field. nih.gov
Advanced Computational Approaches for Scaffold Derivatization and Property Prediction
Computational chemistry is an increasingly indispensable tool for modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. mdpi.comnih.gov For this compound, advanced computational approaches like Density Functional Theory (DFT) and molecular dynamics simulations can guide the rational design of derivatives and predict their physicochemical and biological properties.
DFT calculations can be used to study the electronic structure, reactivity, and reaction pathways of the benzothiopyran scaffold. nih.govnih.gov By calculating parameters such as electrostatic potential surfaces, natural population analysis charges, and local Fukui indices, researchers can identify the most probable sites for nucleophilic or electrophilic attack. nih.govresearchgate.net This information is invaluable for planning derivatization strategies, predicting the outcome of chemical reactions, and understanding the stability of different conformers. nih.govresearchgate.net For example, computational studies on related heterocyclic systems have successfully confirmed C5 as the preferred site for nucleophilic attack. nih.gov
Furthermore, computational methods are powerful tools for property prediction. Quantum and thermodynamical calculations can be used to evaluate the antioxidant potential of derivatives by determining parameters like HOMO-LUMO gaps and bond dissociation energy (BDE) values. nih.gov This in silico screening allows for the prioritization of synthetic targets, saving significant time and resources. As computational power and algorithmic accuracy continue to improve, these approaches will become central to the discovery and optimization of novel compounds based on the this compound scaffold.
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automated synthesis with high-throughput experimentation (HTE) platforms is revolutionizing chemical synthesis and discovery. purdue.edudigitellinc.com These technologies enable chemists to perform and analyze thousands of experiments in a single day, dramatically accelerating the optimization of reaction conditions and the exploration of chemical space. purdue.edudigitellinc.com
For the synthesis and derivatization of this compound, HTE can be used to rapidly screen a wide array of catalysts, solvents, bases, and other reaction parameters to identify optimal conditions. youtube.com The use of miniaturized, nanomole-scale experiments significantly reduces the consumption of valuable starting materials. digitellinc.com When coupled with ultra-high-throughput analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), hundreds of unique reaction conditions can be evaluated in minutes. purdue.edu
This approach is not limited to reaction optimization. Automated platforms can be programmed to execute multi-step synthetic sequences, enabling the creation of large libraries of derivatives based on the core scaffold. youtube.com This capability is particularly valuable for medicinal chemistry programs, where the rapid generation and screening of analogues are crucial for identifying lead compounds. figshare.com The continued development of robotic systems and sophisticated software will further enhance the power of HTE, making it a cornerstone of future research on benzothiopyran-based molecules. youtube.com
Investigation of Organometallic Chemistry Applications for Functionalization
Organometallic chemistry, particularly transition-metal-catalyzed cross-coupling reactions, provides a powerful and versatile toolkit for the functionalization of heterocyclic scaffolds. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of substituents onto the this compound core.
A key strategy involves the use of palladium-catalyzed reactions like the Sonogashira cross-coupling. This reaction has been effectively used to functionalize related heterocyclic systems by coupling terminal alkynes with aryl halides, which can then undergo further intramolecular reactions to build complex polycyclic structures. nih.gov Applying this and other cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to halogenated derivatives of the benzothiopyran scaffold would allow for the introduction of diverse aryl, alkyl, and amino groups.
This approach offers a high degree of control and functional group tolerance, making it ideal for late-stage functionalization, where complex substituents are introduced at the end of a synthetic sequence. The ability to systematically vary substituents on the aromatic ring or the heterocyclic portion of the molecule is crucial for structure-activity relationship (SAR) studies in drug discovery. Future research will likely focus on developing novel catalytic systems with higher efficiency and broader substrate scope to further expand the chemical diversity accessible from the this compound template.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
